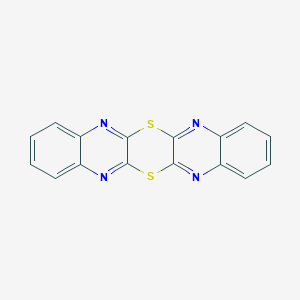

5,7,12,14-Tetraaza-6,13-dithiapentacene

カタログ番号:

B414000

分子量:

320.4g/mol

InChIキー:

CFLHFRUIYUCACJ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

5,7,12,14-Tetraaza-6,13-dithiapentacene is a nitrogen- and sulfur-containing heteroacene derivative with a pentacene backbone. These compounds are of interest for organic electronics due to their tunable electronic structures, air stability, and charge transport capabilities .

特性

分子式 |

C16H8N4S2 |

|---|---|

分子量 |

320.4g/mol |

IUPAC名 |

2,13-dithia-4,11,15,22-tetrazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene |

InChI |

InChI=1S/C16H8N4S2/c1-2-6-10-9(5-1)17-13-14(18-10)22-16-15(21-13)19-11-7-3-4-8-12(11)20-16/h1-8H |

InChIキー |

CFLHFRUIYUCACJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)SC4=NC5=CC=CC=C5N=C4S3 |

正規SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)SC4=NC5=CC=CC=C5N=C4S3 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Substitution Effects

6,13-Diethynyl-5,7,12,14-tetraazapentacene (Miao et al., 2009)

- Structure : Features ethynyl (-C≡C-) substituents at the 6,13-positions and four nitrogen atoms in the pentacene core.

- Properties : Air-stable, crystalline, and exhibits n-type semiconductor behavior. The ethynyl groups enhance solubility and intermolecular π-π stacking .

- Applications: Potential n-channel material for organic field-effect transistors (OFETs) .

5,7,12,14-Tetraphenyl-6,13-diazapentacene (3b)

- Structure : Phenyl substituents at the 5,7,12,14-positions with two nitrogen atoms in the core.

- Properties : Demonstrates n-type behavior with electron mobility up to 3.2×10⁵ cm² V⁻¹ s⁻¹. The phenyl groups improve stability against photooxidation but slightly reduce mobility compared to unsubstituted diazapentacenes (10⁵–10⁶ cm² V⁻¹ s⁻¹) .

- Applications : Used in OFETs with high on/off ratios (~10⁴) .

Dihydrotetraazapentacenes (Compounds 18–20)

- Structure : Chlorine-substituted dihydrotetraazapentacenes with reduced aromaticity in the core.

- Properties : High thermal stability (m.p. >250°C) and yields of 70–82%. The dihydro structure introduces partial saturation, altering electronic properties .

15,15,16,16-Tetrabromo-5,7,12,14-tetraazapentacene-p-quinodimethane (4Br4AzaPn)

- Structure : Bromine substituents at the terminal positions.

- NMR data (δ 8.16 ppm for CH) confirm structural integrity .

Electronic and Charge Transport Properties

| Compound | Mobility (cm² V⁻¹ s⁻¹) | Stability | Key Substituents |

|---|---|---|---|

| TIPS-TAP (6,13-bis(TIPS-ethynyl)-5,7,12,14-tetraazapentacene) | ~10⁻³–10⁻² (film) | Air-stable | TIPS-ethynyl |

| 5,7,12,14-Tetraazapentacene (1–3) | 2×10⁻² (amorphous film) | High thermal/optical stability | None (parent structure) |

| 3b (Tetraphenyl-diazapentacene) | 3.2×10⁵ (single crystal) | Photooxidation-resistant | Phenyl |

| FAOP/TAOP (Dioxatetraazapentacenes) | N/A (resistive switching) | Stable in devices | Furan/thiophene, oxygen |

- TIPS-TAP : Vacuum-deposited films show grain boundary (GB)-dependent mobility, with dip-coated films achieving single-crystalline domains and higher performance .

- Amorphous Tetraazapentacenes : Mobility of 2×10⁻² cm² V⁻¹ s⁻¹ in air-stable amorphous films, making them suitable for flexible electronics .

- Dioxatetraazapentacenes (FAOP/TAOP) : Exhibit bipolar resistive switching in memory devices due to oxygen incorporation, a distinct application compared to charge transport .

Functional Group Impact

- Ethynyl Groups (TIPS-TAP) : Improve solubility and film morphology, enabling solution-processed devices .

- Sulfur vs. Oxygen : Dithiapentacene analogs (e.g., 5,7,12,14-Tetraaza-6,13-dithiapentacene) are expected to exhibit stronger electron-accepting properties than oxygen-containing FAOP/TAOP due to sulfur’s polarizability .

- Bromine/Chlorine : Halogenation increases electron affinity, favoring n-type behavior but may reduce mobility due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。